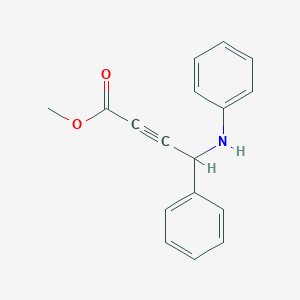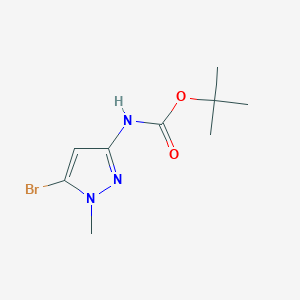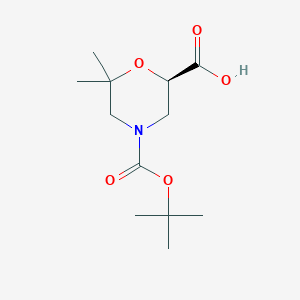![molecular formula C16H15Cl2NO2 B1404055 Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate CAS No. 1212307-52-2](/img/structure/B1404055.png)
Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate
Descripción general
Descripción
Methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate, also known as M-2A-3-4-DCPP, is an organic compound that is widely used in scientific research. M-2A-3-4-DCPP is a synthetic derivate of the amino acid phenylalanine and is used in a variety of research applications. M-2A-3-4-DCPP is a useful compound for research because of its ability to bind with proteins and other molecules, which makes it a powerful tool for studying the structure and function of proteins and other molecules.
Aplicaciones Científicas De Investigación
Cancer Therapy: Antitumor Activity
The compound’s molecular framework suggests it could serve as a precursor in synthesizing novel antitumor agents. Research on similar structures has shown promise in the development of drugs targeting various cancer cell lines, indicating that MDAPP may also possess cytotoxic properties against cancerous cells .
Inflammatory Diseases: Anti-inflammatory Drugs
MDAPP’s chemical structure is conducive to the synthesis of compounds with anti-inflammatory properties. This application is crucial, considering the need for more effective treatments for chronic inflammatory diseases with fewer side effects .
Analgesic Development: Pain Management
The compound could be modified to produce analgesics. Its chemical backbone, similar to other pain-relieving drugs, might be key in creating new medications that offer pain relief without the risk of addiction or gastrointestinal complications .
Cardiovascular Health: Antithrombotic Agents
Research into similar compounds has led to the discovery of antithrombotic agents. MDAPP could be a starting point for the development of drugs that prevent blood clots without causing excessive bleeding, a common side effect of current treatments .
Propiedades
IUPAC Name |
methyl 2-amino-3-[4-(3,4-dichlorophenyl)phenyl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2NO2/c1-21-16(20)15(19)8-10-2-4-11(5-3-10)12-6-7-13(17)14(18)9-12/h2-7,9,15H,8,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOYSZDYGRBYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Tosyl-2-oxa-6-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B1403973.png)










![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1403989.png)
![tert-Butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate hydrochloride](/img/structure/B1403990.png)
